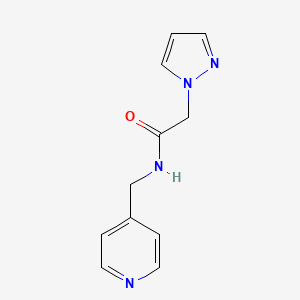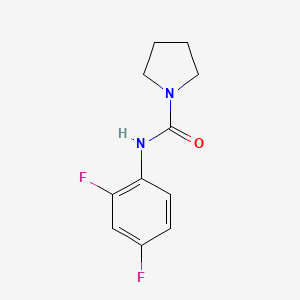![molecular formula C25H30N2O B2698241 N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide CAS No. 1286721-37-6](/img/structure/B2698241.png)
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide, also known as APEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. In
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves its binding to the sigma-1 receptor. Upon binding, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide modulates the activity of the sigma-1 receptor, leading to downstream effects on various physiological processes. N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide can enhance the release of neurotransmitters, including dopamine and serotonin, leading to increased neuronal activity. N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is its high selectivity for the sigma-1 receptor. This selectivity makes N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide a valuable tool for studying the function of this receptor. N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide. One area of interest is the development of new sigma-1 receptor ligands based on the structure of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide. These ligands could be optimized for improved selectivity and potency, leading to new tools for studying the function of the sigma-1 receptor. Another area of interest is the use of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide could be used to study the role of the sigma-1 receptor in these disorders and to develop new treatments based on this receptor. Finally, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide could be used in combination with other compounds to explore new therapeutic strategies for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves the reaction of 2-bromomethylpyridine with 1-adamantanecarboxylic acid to form the intermediate compound, 1-(pyridin-2-ylmethyl)adamantane-1-carboxylic acid. This intermediate is then reacted with 2-phenylethylamine to form the final product, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide. The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been optimized to yield high purity and high yield, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that plays a crucial role in various physiological processes, including pain perception, memory, and learning. N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been shown to bind selectively to the sigma-1 receptor, making it a valuable tool for studying the function of this receptor.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c28-24(25-15-20-12-21(16-25)14-22(13-20)17-25)27(18-23-8-4-5-10-26-23)11-9-19-6-2-1-3-7-19/h1-8,10,20-22H,9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZYVRSZLRUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CC=C4)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2698158.png)
![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2698161.png)

![methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2698164.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)


![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)
